molecular formula C5H3FN4 B12630417 8-Fluorotetrazolo[1,5-a]pyridine CAS No. 918941-03-4

8-Fluorotetrazolo[1,5-a]pyridine

Cat. No.: B12630417
CAS No.: 918941-03-4
M. Wt: 138.10 g/mol
InChI Key: CYNSYOBVMRKWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a pyridine ring. The presence of a fluorine atom at the 8th position of the tetrazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluorotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sodium azide and a fluorinating agent. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

8-Fluorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluorotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluorotetrazolo[1,5-a]pyridine varies depending on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity. For example, as a fluorescent probe, it relies on intramolecular charge transfer (ICT) mechanisms to detect changes in pH .

Comparison with Similar Compounds

8-Fluorotetrazolo[1,5-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry .

Properties

CAS No.

918941-03-4

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

8-fluorotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C5H3FN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H

InChI Key

CYNSYOBVMRKWIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.